1,2-Difluoroethylene

Catalog No.
S1534733
CAS No.
1630-78-0
M.F
C2H2F2
M. Wt
64.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoroethylene

CAS Number

1630-78-0

Product Name

1,2-Difluoroethylene

IUPAC Name

(E)-1,2-difluoroethene

Molecular Formula

C2H2F2

Molecular Weight

64.03 g/mol

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+

InChI Key

WFLOTYSKFUPZQB-OWOJBTEDSA-N

SMILES

C(=CF)F

Synonyms

1,2-difluoroethylene, 1,2-fluoroethene

Canonical SMILES

C(=CF)F

Isomeric SMILES

C(=C/F)\F

Fundamental Studies in Physical Chemistry

1.2-Difluoroethylene serves as a model molecule for studying the thermodynamics and kinetics of gas-phase reactions. Its relatively simple structure and well-defined properties make it ideal for investigating fundamental chemical processes like decomposition, isomerization, and reactions with other small molecules. Research in this area helps to improve our understanding of reaction mechanisms and develop more accurate theoretical models for predicting chemical behavior [].

Materials Science and Polymer Chemistry

The unique properties of 1,2-difluoroethylene, including its high thermal stability and resistance to chemical attack, make it a potential candidate for the development of novel fluorinated polymers. These polymers could offer advantages in various applications, such as:

  • High-performance membranes for fuel cells and separation processes due to their excellent gas permeability and selectivity [].
  • Dielectric materials with superior electrical properties for use in electronics due to their high dielectric constant and low dielectric loss [].
  • Lubricants and coatings with exceptional chemical and thermal stability for demanding industrial applications [].

1,2-Difluoroethylene, also known as HFO-1132, is an unsaturated fluorinated compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: the cis (Z) and trans (E) forms. This compound is notable for its low global warming potential and is being explored as a refrigerant alternative to hydrofluorocarbons. The presence of fluorine atoms significantly influences its chemical properties, stability, and reactivity compared to other hydrocarbons.

1,2-Difluoroethylene is considered a hazardous material due to the following properties []:

  • Toxicity: Inhalation can be toxic, causing irritation to the respiratory system.
  • Flammability: Flammable gas.
  • Reactivity: Can react violently with strong oxidizing agents.
, including:

  • Halogen Addition: It reacts with halogens like chlorine and bromine under irradiation to yield 1,2-difluoro-1,2-dihaloethanes. The reaction proceeds with moderate to high yields depending on the conditions used .
  • Addition Reactions: The compound can undergo addition reactions with hypohalites and other nucleophiles, demonstrating high stereospecificity. For example, syn-addition yields specific isomers from the cis and trans forms .
  • Dehydrochlorination: This reaction can occur in the presence of metal catalysts such as palladium or nickel, allowing for the synthesis of 1,2-difluoroethylene from precursors like 1,2-dichloro-1,2-difluoroethane .

1,2-Difluoroethylene has several applications:

  • Refrigerant: Due to its low global warming potential, it is being considered as an environmentally friendly refrigerant alternative.
  • Intermediate in Synthesis: It serves as a building block for producing various fluorinated chemicals and polymers .
  • Research Tool: Its unique properties make it valuable in chemical research and development, particularly in studying reaction mechanisms involving fluorinated compounds.

Interaction studies involving 1,2-difluoroethylene focus on its reactivity with other chemical species. These studies reveal its ability to form stable adducts with nucleophiles and electrophiles under specific conditions. The stereospecific nature of these interactions provides insights into reaction pathways and mechanisms that are critical for developing new synthetic strategies .

Several compounds share structural similarities with 1,2-difluoroethylene. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
1,2-DichloroethyleneC₂H₂Cl₂Higher environmental impact due to chlorine content
Vinylidene fluorideC₂H₂F₂More reactive than 1,2-difluoroethylene
TrichloroethyleneC₂HCl₃Toxicity concerns; used primarily as a solvent
1,3-DifluoropropeneC₃H₃F₂Different structure; used in polymer production
PerfluoropropyleneC₃F₆Fully fluorinated; higher stability but less reactivity

Uniqueness of 1,2-Difluoroethylene

The unique combination of having two fluorine atoms attached to a double bond gives 1,2-difluoroethylene distinct chemical properties compared to its analogs. Its low global warming potential makes it particularly appealing in environmentally conscious applications.

XLogP3

0.7

Other CAS

1630-78-0
1691-13-0

Wikipedia

Trans-1,2-difluoroethylene

Dates

Modify: 2024-04-14

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